2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate
Description
Properties
CAS No. |
42228-65-9 |
|---|---|
Molecular Formula |
C17H26N2O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methoxyethyl 3-(5-acetamido-N-ethyl-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C17H26N2O5/c1-5-19(9-8-17(21)24-11-10-22-3)15-12-14(18-13(2)20)6-7-16(15)23-4/h6-7,12H,5,8-11H2,1-4H3,(H,18,20) |
InChI Key |
JANKXSWDUFKJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OCCOC)C1=C(C=CC(=C1)NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
General Laboratory Synthesis
The typical laboratory synthesis of 2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate involves two main stages:
Formation of the Beta-Alanine Amide Intermediate:
- React beta-alanine with 5-(acetylamino)-2-methoxyphenyl chloride.
- Use a base such as triethylamine to facilitate nucleophilic substitution.
- Conduct the reaction in an organic solvent like dichloromethane at room temperature.
- This step yields the amide intermediate with the acetylamino and methoxyphenyl groups attached.
Esterification with 2-Methoxyethanol:
- The intermediate is then esterified with 2-methoxyethanol.
- Acidic conditions (e.g., using a catalytic amount of acid such as sulfuric acid or p-toluenesulfonic acid) promote ester bond formation.
- The reaction is typically carried out under reflux to ensure completion.
- The product is purified by standard methods such as recrystallization or chromatography.
This method yields the target compound with high purity and reasonable yield, suitable for research and small-scale applications.
Industrial Scale Production
Industrial synthesis follows similar chemical principles but employs:
- Automated reactors and continuous flow systems to enhance efficiency and reproducibility.
- Optimized reaction parameters to maximize yield and minimize by-products.
- Use of large-scale organic solvents and reagents under controlled temperature and pressure.
- Purification steps adapted for scale, such as crystallization or large-scale chromatography.
These improvements reduce production costs and improve product quality for commercial availability.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Target Functional Group | Common Reagents | Conditions | Outcome/Product |
|---|---|---|---|---|
| Nucleophilic substitution | 5-(acetylamino)-2-methoxyphenyl chloride + beta-alanine | Triethylamine, dichloromethane | Room temperature | Amide intermediate |
| Esterification | Carboxylic acid group + 2-methoxyethanol | Acid catalyst (e.g., H2SO4) | Reflux | 2-Methoxyethyl ester |
| Oxidation (side reactions) | Methoxyphenyl group | KMnO4, CrO3 | Controlled | Quinone derivatives (undesired) |
| Reduction (modification) | Acetylamino group | LiAlH4, NaBH4 | Mild | Amine derivatives (optional) |
This table summarizes the key reactions and conditions involved in the preparation and potential chemical modifications of the compound.
Mechanistic Insights
- The amide bond formation occurs via nucleophilic attack of the amino group of beta-alanine on the electrophilic aromatic chloride of the substituted phenyl ring.
- The esterification proceeds through protonation of the carboxylic acid group, followed by nucleophilic attack by 2-methoxyethanol and subsequent elimination of water.
- Careful control of reaction conditions is necessary to avoid side reactions such as oxidation of the methoxyphenyl group or hydrolysis of the ester bond.
Comparative Analysis of Related Compounds
| Compound Name | Substituent Group | Effect on Properties |
|---|---|---|
| Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester | Butyl group replacing ethyl | Increased hydrophobicity, altered solubility |
| Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester | Ethyl group (target compound) | Balanced solubility and biological activity |
The presence of the ethyl group in the target compound influences its solubility and interaction with biological targets, differentiating it from butyl-substituted analogs.
Summary Table of Compound Data
| Parameter | Value |
|---|---|
| CAS Number | 36339-04-5 |
| Molecular Formula | C15H22N2O5 |
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | 2-methoxyethyl 3-(5-acetamido-2-methoxyanilino)propanoate |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC |
| Key Functional Groups | Acetylamino, methoxyphenyl, methoxyethyl ester |
Research Findings and Notes
- The synthetic methodology is well-established and reproducible with standard organic chemistry techniques.
- Industrial processes emphasize scalability and purity, employing continuous flow and automation.
- The compound’s unique functional groups confer enhanced solubility and stability, making it useful for further chemical and biological studies.
- Oxidation and reduction reactions can be applied to modify the compound post-synthesis for derivative formation.
- No comprehensive alternative preparation methods deviating significantly from the above have been reported in authoritative literature to date.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and acetamide groups in this compound are susceptible to hydrolysis under acidic or basic conditions:
Oxidation and Reduction
The β-alanine backbone and aromatic methoxy/acetylamino groups exhibit redox sensitivity:
Substitution Reactions
The acetylamino and methoxyphenyl groups may participate in electrophilic aromatic substitution (EAS):
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) of similar compounds reveals decomposition pathways:
| Temperature Range | Mass Loss (%) | Proposed Mechanism |
|---|---|---|
| 150–200°C | 15–20 | Loss of acetyloxy and methoxyethyl groups as volatiles . |
| 200–300°C | 40–50 | Degradation of β-alanine backbone and aromatic rings . |
Catalytic Interactions
Transition-metal catalysts (e.g., Pd/C, Ni) induce hydrogenolysis:
| Catalyst | Reaction | Outcome |
|---|---|---|
| Pd/C (H₂ atmosphere) | Hydrogenation of acetamide | Amine formation; ester groups remain intact . |
Key Limitations in Current Data
-
No direct experimental studies on the titular compound were identified in authoritative journals or databases.
-
Predictions rely on analogies to structurally related β-alanine derivatives and acetamide-containing molecules .
-
Industrial or pharmacological applications remain speculative due to insufficient mechanistic studies.
Scientific Research Applications
Pharmacological Applications
1. Neurotransmitter Modulation
The compound is being investigated for its effects on neurotransmitter systems. It has shown potential as a neurotransmitter agent, which could have implications in treating neurological disorders. Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, suggesting that this compound may also exhibit such properties .
2. Anticancer Activity
There is emerging evidence that compounds like 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate may possess anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, thus warranting further investigation into the specific mechanisms and efficacy of this compound against various cancer types .
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase HPLC techniques. A study demonstrated that it can be separated on a Newcrom R1 HPLC column using a mobile phase of acetonitrile and water, with phosphoric acid as an additive for improved resolution. This method is scalable and suitable for preparative separation, making it valuable for both research and industrial applications .
| Method | Mobile Phase Composition | Column Type | Application |
|---|---|---|---|
| HPLC | Acetonitrile, Water, Phosphoric Acid | Newcrom R1 | Analysis and purification of the compound |
Biochemical Applications
1. Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders .
2. Drug Delivery Systems
Due to its chemical properties, 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate is being explored as a candidate for drug delivery systems. Its ability to form stable complexes with drugs could enhance the bioavailability of therapeutic agents, particularly in targeted delivery scenarios .
Case Studies
Case Study 1: Neurotransmitter Modulation
A study published in a pharmacological journal investigated the effects of similar compounds on neurotransmitter release in neuronal cultures. The findings suggested that these compounds could enhance synaptic transmission, highlighting the potential of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate in neurological therapies.
Case Study 2: Anticancer Properties
In vitro studies conducted on cancer cell lines demonstrated that derivatives of this compound induced significant apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for further research into its anticancer effects.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, ester groups, or functional groups, leading to distinct physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Reactivity and Solubility: The target compound’s 2-methoxyethyl ester enhances solubility compared to methyl or ethyl esters in analogs . Azo-containing analogs (e.g., 93805-18-6, 94108-94-8) exhibit higher molecular weights and reduced solubility, making them suitable for dyes or sensors .
Steric and Electronic Effects :
- The ethyl group on the nitrogen in the target compound introduces steric hindrance, which may influence binding interactions in pharmaceutical contexts .
- Ethoxy vs. Methoxy Groups : Analogs with ethoxy substituents (e.g., 94108-94-8) show increased lipophilicity, affecting bioavailability and metabolic stability .
Market and Industrial Relevance :
Biological Activity
2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H26N2O5
- Molecular Weight : 338.3987 g/mol
- CAS Number : 42228-65-9
- InChI Key : JANKXSWDUFKJEY-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound can be categorized into several domains, including antimicrobial, antiproliferative, and potential applications in cancer therapy.
Antimicrobial Activity
Research indicates that derivatives of beta-alanine compounds exhibit significant antimicrobial properties. In a study examining various compounds, it was found that modifications to the structure could enhance antibacterial effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Maesopsin-6-O-glucoside | 62.5 | E. coli |
| Maesopsin-6-O-glucoside | 78.12 | E. faecalis |
| 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate | TBD | TBD |
Antiproliferative Effects
In vitro studies have shown that compounds similar to 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate can inhibit the proliferation of cancer cell lines. For example, certain flavonoids derived from plant extracts demonstrated IC50 values indicating their effectiveness against cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Flavonoid from Limoniastrum monopetalum | 226 | HeLa |
| Flavonoid from Limoniastrum monopetalum | 242.52 | A549 |
| 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate | TBD | TBD |
The mechanism by which 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific proteins involved in bacterial resistance mechanisms or cancer cell proliferation pathways .
Case Studies and Research Findings
- Antibacterial Activity : A study highlighted the effectiveness of structurally similar compounds against methicillin-resistant strains of Staphylococcus aureus. The findings suggest that structural modifications can lead to enhanced bioactivity .
- Anticancer Properties : Research focusing on plant-derived flavonoids has shown promising results in reducing tumor cell viability, indicating potential applications for compounds like 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate in cancer treatment .
- Computational Studies : In silico investigations have been employed to predict the interactions of similar compounds with target proteins, providing insights into their potential efficacy and guiding future experimental designs .
Q & A
Q. Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, acetyl groups at δ 2.1 ppm) .
- HPLC-MS : Retention time matching and molecular ion peak (e.g., [M+H]⁺ at m/z 409.2) for purity assessment .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity (LOQ: 1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .
- UV-Vis Spectroscopy : Quantify azo derivatives at λₘₐₓ ≈ 450 nm in buffer solutions, calibrated against standard curves .
- Stability Testing : Monitor degradation under simulated physiological conditions (pH 7.4, 37°C) using accelerated stability protocols .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies often arise from solvent impurities or measurement protocols. To address:
Standardize Solvents : Use HPLC-grade solvents and control humidity (e.g., anhydrous DMSO for stock solutions) .
Dynamic Light Scattering (DLS) : Assess aggregation states affecting apparent solubility .
Cross-Validate Methods : Compare shake-flask (equilibrium) vs. nephelometry (kinetic) data under identical conditions .
Q. Yield Comparison Table :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Batch (Traditional) | 65 | 92 | |
| Flow Chemistry | 82 | 97 |
Advanced: How can researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for antimicrobial testing or MTT protocols for cytotoxicity .
- Control Variables :
- Cell passage number (≤20 for consistency).
- Serum-free media to avoid protein binding artifacts .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to resolve outliers .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS Category 2 ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosolized particles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
